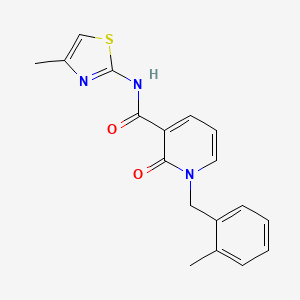
1-(2-methylbenzyl)-N-(4-methylthiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-methylbenzyl)-N-(4-methylthiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C18H17N3O2S and its molecular weight is 339.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(2-methylbenzyl)-N-(4-methylthiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, structure-activity relationships, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound can be characterized by its unique structural features:
- Molecular Formula : C15H16N2O2S
- CAS Number : 1797406-81-5
The presence of the thiazole ring and the dihydropyridine moiety contributes to its biological properties. The thiazole ring is known for its role in various pharmacological activities, including antimicrobial and anticancer properties.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of dihydropyridine compounds exhibit significant antimicrobial activity. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Antioxidant Activity
The antioxidant potential of this compound has been evaluated using DPPH radical scavenging assays. Compounds with similar structures have shown promising results, indicating that this compound may also possess the ability to scavenge free radicals and reduce oxidative stress .
Anticancer Activity
Research indicates that thiazole-containing compounds can inhibit cancer cell proliferation. In vitro studies have shown that derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins . This suggests potential applications in cancer therapy.
Structure-Activity Relationship (SAR)
The biological activity of the compound can be influenced by modifications to its structure. For example:
- Substituents on the thiazole ring : The position and nature of substituents can significantly affect antimicrobial and anticancer activities.
- Dihydropyridine core modifications : Alterations in the dihydropyridine structure can enhance or diminish biological effectiveness, emphasizing the importance of SAR studies in drug development.
Case Studies
- Antimicrobial Efficacy : A study evaluated a series of thiazole derivatives against E. coli and found that modifications at the 4-position significantly increased activity. The study suggests that similar modifications could enhance the efficacy of this compound .
- Antioxidant Properties : Another investigation assessed various dihydropyridine derivatives for their antioxidant capabilities using both DPPH and ABTS assays. Results indicated that certain structural modifications led to increased radical scavenging activity, which may be applicable to our compound .
科学的研究の応用
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for further research in pharmacology.
Antimicrobial Activity
Research indicates that derivatives of thiazole, including those similar to 1-(2-methylbenzyl)-N-(4-methylthiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide, have shown promising antibacterial properties. Studies have demonstrated that these compounds can effectively inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, a study evaluated the antibacterial activity against Staphylococcus aureus and Escherichia coli, showing significant inhibition comparable to standard antibiotics like ciprofloxacin .
Anticancer Potential
The compound's structure suggests potential anticancer properties. Thiazole derivatives have been studied for their ability to induce apoptosis in cancer cells. Research has indicated that compounds with similar structural features can inhibit cancer cell proliferation and migration. The mechanism often involves the modulation of signaling pathways associated with cell survival and death .
Synthetic Methodologies
The synthesis of this compound can be achieved through various multicomponent reactions (MCRs), which are efficient for constructing complex molecular architectures.
Multicomponent Reactions
Recent advancements in synthetic chemistry highlight the use of MCRs for the rapid assembly of thiazole-containing compounds. These reactions often involve the condensation of readily available starting materials under mild conditions, leading to high yields and purity. For example, one study utilized a solvent-free MCR approach to synthesize thiazole derivatives with enhanced biological activity .
Case Studies
Several case studies illustrate the practical applications and efficacy of this compound.
Case Study 1: Antibacterial Efficacy
In a controlled laboratory setting, derivatives of this compound were tested against multiple bacterial strains. The results indicated that certain modifications to the thiazole moiety significantly enhanced antibacterial activity. The study concluded that structural optimization is crucial for developing effective antimicrobial agents .
Case Study 2: Anticancer Activity Assessment
A series of experiments evaluated the cytotoxic effects of thiazole derivatives on various cancer cell lines. The findings revealed that compounds with specific substitutions exhibited potent anticancer properties by disrupting cellular processes involved in tumor growth. This underscores the importance of chemical diversity in enhancing therapeutic efficacy .
特性
IUPAC Name |
1-[(2-methylphenyl)methyl]-N-(4-methyl-1,3-thiazol-2-yl)-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-12-6-3-4-7-14(12)10-21-9-5-8-15(17(21)23)16(22)20-18-19-13(2)11-24-18/h3-9,11H,10H2,1-2H3,(H,19,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZAJWXJDLSLMLH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=CC=C(C2=O)C(=O)NC3=NC(=CS3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













